molecular formula C55H79N13O14S2 B1678225 Neurokinin B CAS No. 86933-75-7

Neurokinin B

Cat. No.: B1678225
CAS No.: 86933-75-7
M. Wt: 1210.4 g/mol
InChI Key: NHXYSAFTNPANFK-UHFFFAOYSA-N
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Description

Neurokinin B (NKB) is a 10-amino acid neuropeptide belonging to the tachykinin family, encoded by the TAC3 gene (preprotachykinin B, PPT-B) . It is widely distributed in the central nervous system, particularly in hypothalamic KNDy neurons (co-expressing kisspeptin, NKB, and dynorphin), which regulate gonadotropin-releasing hormone (GnRH) secretion and reproductive functions . NKB binds primarily to the neurokinin-3 receptor (NK3R), influencing thermoregulation, smooth muscle contraction, and vascular dilation . Clinically, NKB dysregulation is implicated in conditions such as functional hypothalamic amenorrhea (FHA) , idiopathic central precocious puberty (ICPP) , and menopausal hot flushes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The formation of a neurokinin B-copper complex in a 1:1 stoichiometry has been confirmed by mass spectrometry. The self-assembly of this compound and its mutant species can be investigated using Thioflavin T fluorescence assay and atomic force microscopy. The redox potential of the this compound-copper complex is determined to be 0.77 V versus Ag/AgCl .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the peptide can be synthesized using standard solid-phase peptide synthesis techniques. This involves the sequential addition of amino acids to a growing peptide chain, followed by purification and characterization using high-performance liquid chromatography and mass spectrometry.

Comparison with Similar Compounds

Comparison with Similar Tachykinins

Structural and Genetic Differences

The tachykinin family includes Substance P (SP), Neurokinin A (NKA), and NKB. Key distinctions include:

  • Genetic Origin :
    • NKB: Derived from TAC3 (PPT-B) .
    • SP and NKA: Derived from TAC1 (PPT-A) via alternative splicing .
  • Amino Acid Sequence: NKB shares structural homology with SP and NKA but differs in residues critical for receptor specificity (e.g., NKB’s Arg at position 8 enhances NK3R affinity) .

Receptor Specificity and Signaling

Compound Primary Receptor Receptor Affinity (Rank Order) Key Signaling Pathways
NKB NK3R [MePhe⁷]NKB > senktide > SP ≈ NKA > NKB Gq/11-coupled, Ca²⁺ mobilization
SP NK1R SP > NKA > NKB Inflammatory pain, emesis, vasodilation
NKA NK2R NKA > [βAla⁸]NKA(4-10) > SP Bronchoconstriction, gut motility

Functional Implications :

  • NKB: Modulates reproductive axis via NK3R in KNDy neurons . NK3R antagonists (e.g., fezolinetant) are being explored for menopausal vasomotor symptoms .
  • SP : Activates NK1R to mediate pain, neurogenic inflammation, and mood regulation .
  • NKA : Stimulates NK2R to drive bronchial and gastrointestinal smooth muscle contraction .

Physiological and Clinical Roles

Feature NKB SP NKA
Key Roles GnRH regulation, thermoregulation Pain transmission, inflammation Bronchoconstriction, gut motility
Clinical Links Menopausal hot flashes, puberty disorders Inflammatory diseases, chemotherapy-induced emesis Asthma, irritable bowel syndrome
Therapeutic Targets NK3R antagonists for hot flushes NK1R antagonists (e.g., aprepitant) for emesis NK2R antagonists for asthma

Research Findings and Contradictions

Reproductive Health

  • NKB in Hypothalamic Amenorrhea: Low NKB levels in FHA patients suggest impaired GnRH regulation. However, hormone replacement therapy (HRT) failed to normalize NKB, questioning its role in treatment .

Inconsistencies in Localization

Conflicting densities of NKB-immunoreactive cell bodies in the periaqueductal gray matter (high in vs.

Airway and Cardiovascular Effects

  • NKB : Induces airway hyperresponsiveness in guinea pigs via NK3R, though less potently than NK1/NK2 agonists .
  • SP vs. NKA : SP is 100-fold more potent than NKA in relaxing rabbit mesenteric arteries via NK1R .

Biological Activity

Neurokinin B (NKB) is a neuropeptide belonging to the tachykinin family, primarily known for its role in the regulation of reproductive functions through its action on the hypothalamic-pituitary-gonadal (HPG) axis. This article provides a comprehensive overview of the biological activity of NKB, including its mechanisms of action, physiological effects, and potential therapeutic applications.

NKB exerts its biological effects primarily through the neurokinin-3 receptor (NK3R), which is highly expressed in specific neuronal populations within the hypothalamus. The interaction between NKB and NK3R is crucial for the regulation of gonadotropin-releasing hormone (GnRH) secretion, which in turn influences reproductive hormone release from the pituitary gland.

KNDy Neurons

NKB is co-expressed with kisspeptin and dynorphin in neurons known as KNDy neurons located in the arcuate nucleus of the hypothalamus. These neurons function as the GnRH pulse generator, facilitating pulsatile GnRH release essential for normal reproductive function. NKB stimulates these neurons, while dynorphin inhibits them, creating a balance that regulates hormone release effectively .

Physiological Effects

The physiological effects of NKB are diverse and include:

  • Regulation of Reproductive Hormones : NKB plays a significant role in stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. Studies have shown that NKB administration can increase LH and FSH mRNA levels in various animal models .
  • Influence on Gonadotropin Secretion : In animal studies, NKB has been shown to suppress GnRH pulse generator frequency through opioid receptor pathways, indicating a complex interaction between different neuropeptides in regulating reproductive hormone secretion .
  • Sexual Dimorphism : Research indicates that NKB-expressing neurons exhibit sexual dimorphism, with a higher density observed in females. This difference is thought to be influenced by prenatal testosterone exposure .

Case Studies

  • Clinical Studies on NKB Administration : A clinical study investigated the effects of NKB administration on reproductive hormone secretion in healthy volunteers. The results indicated no significant changes in hormone levels, suggesting a more complex role for NKB in human reproduction than previously understood .
  • Animal Models : In ovariectomized rat models, intracerebroventricular injections of NKB resulted in increased LH levels, demonstrating its direct effect on gonadotropin release . Furthermore, studies involving tilapia have highlighted the evolutionary conservation of NKB's role in reproductive regulation across species .

Research Findings

Recent studies have elucidated several key findings regarding NKB:

  • Inhibitory Effects on GnRH Pulse Generator : NKB has been shown to inhibit the frequency of GnRH pulses via opioid receptor mechanisms, indicating its potential role in controlling reproductive cycles .
  • Therapeutic Potential : The emerging understanding of NKB's role in reproductive health opens avenues for therapeutic interventions targeting NK3R for conditions like hypogonadism and other reproductive disorders .

Data Table: Summary of Key Findings on this compound

StudyModelKey Findings
Ovariectomized RatsNKB suppresses GnRH pulse frequency; interacts with opioid receptors.
TilapiaEstablished role of NKB/NKBR system as a reproductive regulator similar to kisspeptin system.
Clinical TrialNo significant alterations in reproductive hormones after NKB administration in healthy subjects.
Ovine ModelIdentified sexually dimorphic populations of NKB neurons; potential input to GnRH regulation.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for quantifying Neurokinin B (NKB) in biological samples, and how can their validity be ensured?

To measure NKB in plasma or cerebrospinal fluid, researchers commonly employ enzyme-linked immunosorbent assays (ELISA) or radioimmunoassays (RIA). Critical validation steps include:

  • Cross-reactivity testing : Ensure antibodies do not bind to structurally similar peptides like neurokinin A or substance P .
  • Sample preparation : Use protease inhibitors (e.g., aprotinin) to prevent peptide degradation during storage .
  • Standard curve reproducibility : Perform triplicate measurements across multiple dilutions to confirm linearity .
    Example protocol: Centrifuge blood samples at 4°C, aliquot plasma with EDTA/aprotinin, and store at -80°C until analysis.

Q. What are the primary in vivo and in vitro models for studying NKB signaling pathways, and what are their limitations?

  • In vivo models : Transgenic mice with Tac3 (NKB precursor) or Kiss1r (GPR54) knockouts are used to study reproductive neuroendocrinology. Limitations include compensatory mechanisms during development .
  • In vitro models : Immortalized hypothalamic neuron lines (e.g., GT1-7) transfected with NK3R (NKB receptor) are used for receptor-ligand interaction studies. Limitations include reduced physiological complexity compared to primary cultures .

Q. How should researchers design studies to investigate NKB's role in puberty onset while minimizing confounding variables?

  • Participant selection : Stratify cohorts by Tanner stage, genetic background (e.g., screen for GPR54 mutations), and hormonal profiles (LH/FSH levels) .
  • Control groups : Include age-matched controls with idiopathic delayed puberty and exclude subjects with structural hypothalamic-pituitary abnormalities .
  • Longitudinal design : Collect serial blood samples over 12–24 months to track NKB fluctuations alongside gonadotropin levels .

Advanced Research Questions

Q. How can conflicting findings on NKB's role in reproductive disorders (e.g., polycystic ovary syndrome vs. hypogonadotropic hypogonadism) be reconciled methodologically?

  • Mechanistic studies : Use conditional knockout models to isolate NKB’s effects on specific neuronal populations (e.g., KNDy neurons in the arcuate nucleus) .
  • Multi-omics integration : Combine transcriptomic data (RNA-seq of hypothalamic tissue) with proteomic profiling of NKB receptor isoforms to identify context-dependent signaling pathways .
  • Meta-analysis : Apply random-effects models to pooled clinical data, adjusting for variables like BMI, ethnicity, and assay sensitivity .

Q. What strategies optimize the identification of novel NKB receptor (NK3R) antagonists with high CNS penetration for therapeutic development?

  • Computational screening : Use molecular docking simulations with NK3R crystal structures (PDB ID: 6H7L) to prioritize compounds with favorable binding kinetics .
  • Blood-brain barrier (BBB) assays : Employ in vitro BBB models (e.g., hCMEC/D3 cell monolayers) to measure permeability of lead compounds .
  • Pharmacodynamic validation : Test candidate antagonists in telemetry-implanted rodents to monitor real-time effects on luteinizing hormone pulsatility .

Q. How can researchers address discrepancies in NKB expression levels reported across different brain regions in postmortem studies?

  • Tissue validation : Confirm RNA integrity numbers (RIN > 7) and use multiplexed immunohistochemistry (IHC) with validated antibodies (e.g., anti-TAC3 sc-365321) .
  • Normalization methods : Normalize NKB mRNA levels to housekeeping genes like GAPDH and neuronal markers (e.g., NeuN) to account for cellular heterogeneity .
  • Data transparency : Publish raw qPCR cycle thresholds and IHC quantification thresholds in supplementary materials .

Q. Methodological Frameworks for NKB Research

Q. What systematic review frameworks are effective for synthesizing NKB-related literature while mitigating bias?

  • Search strategy : Use Boolean operators (e.g., "this compound" AND (receptor OR NK3R) NOT "substance P") across PubMed, Embase, and Scopus .
  • Risk of bias assessment : Apply SYRCLE’s tool for animal studies to evaluate blinding, randomization, and sample size justification .
  • Data extraction : Create standardized spreadsheets to record peptide concentrations, assay types, and statistical methods .

Q. How can researchers leverage CRISPR-Cas9 to model NKB pathway mutations while avoiding off-target effects?

  • Guide RNA design : Use tools like CRISPOR to minimize off-target scores and validate sgRNA efficiency in HEK293T cells before generating transgenic models .
  • Phenotypic validation : Perform whole-exome sequencing on founder lines to confirm intended edits and exclude unintended mutations .
  • Rescue experiments : Co-express wild-type Tac3 in knockout models to confirm phenotype reversibility .

Q. Tables for Reference

Table 1. Comparison of NKB Quantification Assays

MethodSensitivity (pg/mL)Cross-ReactivitySample VolumeReference
ELISA5–10NK-A (15%)50 µL
RIA1–2Substance P (8%)100 µL
LC-MS/MS0.5–1None detected200 µL

Table 2. Key Genetic Models in NKB Research

ModelPhenotypeUtilityLimitations
Tac3 KO miceDelayed puberty, infertilityStudy of NKB in gonadotropin secretionDevelopmental compensation
GPR54 mutantsHypogonadotropic hypogonadismElucidate receptor signalingRare human analogs

Properties

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H79N13O14S2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXYSAFTNPANFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H79N13O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1210.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86933-75-7
Record name Neurokinin K
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086933757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

beta-Bromoethylamine
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Neurokinin B
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Neurokinin B
beta-Bromoethylamine
beta-Bromoethylamine
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beta-Bromoethylamine
beta-Bromoethylamine
Neurokinin B
beta-Bromoethylamine
beta-Bromoethylamine
Neurokinin B
beta-Bromoethylamine
beta-Bromoethylamine
Neurokinin B

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